2-Amino-6-iodocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-iodocyclohexanol is an organic compound with the molecular formula C6H12INO. It is a cyclohexanol derivative where an amino group and an iodine atom are substituted at the 2 and 6 positions, respectively.
Vorbereitungsmethoden
The synthesis of 2-Amino-6-iodocyclohexanol typically involves the iodination of cyclohexanol followed by the introduction of an amino group. One common method is the reaction of cyclohexanol with iodine and a suitable oxidizing agent to form 6-iodocyclohexanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield 2-Amino-6-iodocyclohexanol .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Amino-6-iodocyclohexanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The iodine atom can be reduced to form 2-amino-6-hydroxycyclohexanol.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-iodocyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Amino-6-iodocyclohexanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-iodocyclohexanol can be compared with other similar compounds such as 2-Amino-6-chlorocyclohexanol and 2-Amino-6-bromocyclohexanol. These compounds share similar structures but differ in the halogen atom present. The presence of iodine in 2-Amino-6-iodocyclohexanol imparts unique properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs .
Similar compounds include:
- 2-Amino-6-chlorocyclohexanol
- 2-Amino-6-bromocyclohexanol
- 2-Amino-6-fluorocyclohexanol
These compounds can be used in similar applications but may exhibit different reactivity and biological activity due to the nature of the halogen atom.
Eigenschaften
CAS-Nummer |
89357-72-2 |
---|---|
Molekularformel |
C6H12INO |
Molekulargewicht |
241.07 g/mol |
IUPAC-Name |
2-amino-6-iodocyclohexan-1-ol |
InChI |
InChI=1S/C6H12INO/c7-4-2-1-3-5(8)6(4)9/h4-6,9H,1-3,8H2 |
InChI-Schlüssel |
PEINNGSXJNTJGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C(C1)I)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.